Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, a thiazole ring, and a fluorophenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Intermediate: This involves the reaction of a suitable amine with a cyclic anhydride to form the spirocyclic structure.
Acetylation: The spirocyclic intermediate is then acetylated using acetic anhydride or acetyl chloride.
Thiazole Ring Formation: The acetylated intermediate undergoes cyclization with a thioamide to form the thiazole ring.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate stands out due to its specific spirocyclic structure and the presence of a fluorophenyl group, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C21H20FN3O5S
- Molecular Weight : 445.5 g/mol
- IUPAC Name : methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
The compound features a thiazole ring and a spirocyclic structure, which contribute to its biological activity by enabling interactions with various molecular targets.
Anticancer Properties
Research indicates that derivatives of thiazole and spiro compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit the menin-mixed lineage leukemia (MLL) interaction, which is crucial in certain leukemias .
- Cytotoxicity : In vitro assays reveal that this compound exhibits cytotoxic effects against various cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar thiazole structures demonstrate antimicrobial properties. The presence of functional groups in the compound enhances its reactivity and potential interaction with microbial targets .
The biological activity of this compound is attributed to:
- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
- Signal Transduction Pathways : Alteration in signaling pathways may occur due to the compound's interaction with specific proteins involved in cell proliferation and apoptosis .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the efficient construction of the target molecule while maintaining high specificity and yield .
Key Steps in Synthesis
- Formation of the thiazole ring.
- Introduction of the azaspiro structure.
- Acetylation and esterification processes to enhance biological activity.
The structure–activity relationship (SAR) indicates that modifications in the phenyl ring or substitution patterns significantly affect the biological efficacy of the compound .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole Derivative A | Thiazole ring with alkyl substituents | Antibacterial |
Azaspiro Compound B | Azaspiro structure with an acetyl group | Anticancer |
Hydantoin Derivative C | Contains hydantoin core | Antimicrobial |
This table illustrates how variations in structural features influence the biological activities observed in related compounds.
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme interactions, this compound was shown to effectively inhibit specific kinases involved in cancer progression, highlighting its therapeutic potential in targeted cancer treatments .
Properties
Molecular Formula |
C21H20FN3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-4-6-13(22)7-5-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,23,24,26) |
InChI Key |
QASBJGXIFAVKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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